molecular formula C12H22FN3O2 B13419707 Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- CAS No. 61137-58-4

Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-

Cat. No.: B13419707
CAS No.: 61137-58-4
M. Wt: 259.32 g/mol
InChI Key: PPHTXWDQYFRGKI-UHFFFAOYSA-N
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Description

Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- is a synthetic organic compound with a unique structure that combines a urea moiety with a fluoroethyl and an isopropylcyclohexyl group

Preparation Methods

The synthesis of Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- typically involves multiple steps. The starting materials are often commercially available chemicals, and the synthesis may include the following steps:

    Formation of the fluoroethyl group: This can be achieved through the reaction of ethylene with a fluorinating agent under controlled conditions.

    Cyclohexyl group introduction: The isopropylcyclohexyl group can be synthesized through the hydrogenation of isopropylbenzene.

    Urea formation: The urea moiety is introduced by reacting an amine with phosgene or a similar reagent.

    Nitrosation: The final step involves the nitrosation of the urea compound using a nitrosating agent such as sodium nitrite in an acidic medium.

Chemical Reactions Analysis

Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to specific targets, while the nitroso group can participate in redox reactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- can be compared with other similar compounds such as:

    Urea, 1-(2-chloroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-: This compound has a chloroethyl group instead of a fluoroethyl group, which can affect its reactivity and biological activity.

    Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-: The presence of a methyl group instead of an isopropyl group can influence the compound’s steric and electronic properties.

    Urea, 1-(2-fluoroethyl)-3-(4-isopropylphenyl)-1-nitroso-: The phenyl group can introduce aromaticity, affecting the compound’s chemical behavior and interactions.

Properties

CAS No.

61137-58-4

Molecular Formula

C12H22FN3O2

Molecular Weight

259.32 g/mol

IUPAC Name

1-(2-fluoroethyl)-1-nitroso-3-(4-propan-2-ylcyclohexyl)urea

InChI

InChI=1S/C12H22FN3O2/c1-9(2)10-3-5-11(6-4-10)14-12(17)16(15-18)8-7-13/h9-11H,3-8H2,1-2H3,(H,14,17)

InChI Key

PPHTXWDQYFRGKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)NC(=O)N(CCF)N=O

Origin of Product

United States

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